molecular formula C25H19ClN2O3S B2390477 2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291842-69-7

2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2390477
CAS No.: 1291842-69-7
M. Wt: 462.95
InChI Key: TUMMACBQKYTDOJ-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN2O3S and its molecular weight is 462.95. The purity is usually 95%.
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Biological Activity

The compound 2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a benzofuro-pyrimidine core combined with a chlorobenzyl sulfanyl group and a methoxybenzyl moiety enhances its interaction with biological targets.

Antifungal Activity

Recent studies have indicated that compounds similar to 2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit significant antifungal properties. For instance, derivatives with similar structures have shown promising results against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of sirtuin activity, which is crucial for cellular regulation and apoptosis. In vitro studies have demonstrated that some derivatives can significantly reduce cell viability in cancer models .

Inhibition of Leukotriene Receptors

Another area of interest is the compound's ability to inhibit leukotriene receptors. Compounds structurally related to 2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one have been shown to effectively inhibit calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors, indicating potential applications in inflammatory conditions .

The biological activities of 2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in fungal and cancer cell metabolism.
  • Receptor Modulation : Interaction with leukotriene receptors suggests a role in modulating inflammatory pathways.
  • Cell Cycle Interference : Evidence indicates that it may disrupt normal cell cycle progression in cancer cells.

Case Studies

  • Antifungal Efficacy : A study reported that a derivative similar to the target compound showed an MIC value of 1.23 μg/mL against C. parapsilosis, demonstrating efficacy comparable to conventional treatments .
  • Cancer Cell Lines : In vitro tests on various cancer cell lines revealed that certain derivatives led to a reduction in cell viability by over 70% at specific concentrations, highlighting their potential as anticancer agents .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntifungalCandida parapsilosis1.23 μg/mL
AnticancerVarious Cancer Cell Lines>70% Viability Reduction
Leukotriene Receptor InhibitionCHO Cells (BLT receptors)IC50 < control

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3S/c1-30-19-9-5-6-16(13-19)14-28-24(29)23-22(20-10-2-3-11-21(20)31-23)27-25(28)32-15-17-7-4-8-18(26)12-17/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMMACBQKYTDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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